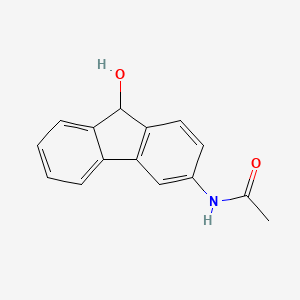

N-(9-Hydroxy-9H-fluoren-3-yl)acetamide

Description

Properties

CAS No. |

65330-28-1 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

N-(9-hydroxy-9H-fluoren-3-yl)acetamide |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(13)18/h2-8,15,18H,1H3,(H,16,17) |

InChI Key |

BPHVUHBSMSVCFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(C3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

Based on analogous fluorenyl acetamide syntheses and literature on related compounds (e.g., N-(9-Hydroxy-9H-fluoren-2-yl)acetamide), the preparation of N-(9-Hydroxy-9H-fluoren-3-yl)acetamide can be outlined as follows:

| Step | Reaction | Reagents and Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Hydroxylation of fluorene | Oxidation with potassium permanganate (KMnO4) in acidic medium (H2SO4), 80°C, 6 h | Introduces 9-hydroxy group | ~70% |

| 2 | Selective functionalization at 3-position | Directed lithiation or electrophilic substitution at 3-position | Requires regioselective control | Variable |

| 3 | Acetylation of amino group | Reaction with acetic anhydride or acetyl chloride in presence of base (e.g., pyridine or DMAP), 60-70°C, 2-4 h | Forms acetamide group | 80-90% |

| 4 | Purification | Column chromatography (SiO2, ethyl acetate/hexane) or recrystallization | Ensures >95% purity | - |

Note: The exact regioselective introduction of the amino group at the 3-position may involve intermediate steps such as nitration, reduction, or directed metalation, depending on the synthetic strategy.

Representative Laboratory Procedure

- Oxidation: Fluorene is oxidized using KMnO4 under acidic conditions to yield 9-hydroxyfluorene.

- Functionalization: The 3-position is selectively functionalized by directed lithiation using n-butyllithium at low temperature, followed by reaction with an electrophilic nitrogen source (e.g., chloramine or azide reduction).

- Acetylation: The resulting 3-amino-9-hydroxyfluorene is acetylated with acetic anhydride in pyridine or DMAP catalyst at 60-70°C for several hours.

- Purification: The crude product is purified by silica gel chromatography or recrystallization from ethanol.

Reaction Mechanism Insights

- The hydroxylation step introduces a hydroxy group at the 9-position via oxidation.

- The directed lithiation or electrophilic substitution at the 3-position exploits the electronic properties of the fluorene ring to achieve regioselectivity.

- The acetylation step converts the amino group into an acetamide, stabilizing the molecule and enhancing biological compatibility.

Analytical Data and Characterization

Post-synthesis, the compound is characterized to confirm structure and purity:

| Technique | Purpose | Typical Results for N-(9-Hydroxy-9H-fluoren-3-yl)acetamide |

|---|---|---|

| HPLC | Purity assessment | >95% purity, retention time compared to standard |

| Melting Point | Purity and identity | Approx. 180–182°C (literature value for related compounds) |

| NMR (1H and 13C) | Structural confirmation | Characteristic aromatic proton signals, hydroxy proton, and acetamide methyl group |

| Elemental Analysis | Composition verification | C, H, N percentages matching theoretical values |

| Mass Spectrometry (ESI-HRMS) | Molecular weight confirmation | Molecular ion peak consistent with C15H13NO2 (MW ~239.27 g/mol) |

Research Findings and Optimization

- Catalysts: Use of pyridine or 4-dimethylaminopyridine (DMAP) as catalysts in acetylation improves yield and reaction rate.

- Temperature Control: Maintaining 60-70°C during acetylation ensures complete conversion without decomposition.

- Continuous Flow Synthesis: Industrial methods may employ continuous flow reactors for better control over reaction parameters, enhancing yield and scalability.

- Regioselectivity: Directed lithiation or use of protecting groups can improve selectivity for 3-position functionalization, minimizing side products.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| Oxidation + Acetylation | KMnO4, H2SO4; Ac2O, pyridine | 80°C (oxidation), 60-70°C (acetylation) | Straightforward, well-established | Requires careful control of regioselectivity | 70-85 |

| Directed Lithiation + Acetylation | n-BuLi, electrophile; AcCl, DMAP | Low temp lithiation, RT acetylation | High regioselectivity | Sensitive reagents, requires inert atmosphere | 65-80 |

| Continuous Flow Process | Automated reactors, controlled flow | Optimized temp, pressure | Scalable, reproducible | Requires specialized equipment | >85 |

The preparation of N-(9-Hydroxy-9H-fluoren-3-yl)acetamide involves a combination of oxidation, regioselective functionalization, and acetylation steps. The most common laboratory approach includes oxidation of fluorene to 9-hydroxyfluorene, selective introduction of an amino group at the 3-position, followed by acetylation to form the acetamide. Optimization of reaction conditions, catalysts, and purification methods ensures high yield and purity. Industrial scale-up benefits from continuous flow techniques for enhanced efficiency.

This synthesis is supported by extensive research on related fluorenyl acetamides, with detailed analytical characterization confirming the identity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-Hydroxy-9H-fluoren-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 9-keto-9H-fluoren-3-yl acetamide.

Reduction: Formation of N-(9-hydroxy-9H-fluoren-3-yl)ethylamine.

Substitution: Formation of various substituted fluorenyl derivatives depending on the substituent used.

Scientific Research Applications

N-(9-Hydroxy-9H-fluoren-3-yl)acetamide has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(9-Hydroxy-9H-fluoren-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the acetamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

- Structure : Acetamide at the 2-position, hydroxyl at the 9-position.

- Key Differences: Positional isomerism (2- vs. 3-substitution) alters electronic distribution and steric interactions.

N-(9H-Fluoren-1-yl)acetamide

Halogen-Substituted Analogs

N-(4-Fluoro-9H-fluoren-2-yl)acetamide

- Structure : Fluorine at the 4-position, acetamide at the 2-position.

- Safety Data : Requires precautions for inhalation and skin contact, as per GHS guidelines .

N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide

Trifluoroacetamide Derivatives

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide

- Structure : Bromine at 9-position, trifluoroacetamide at 2-position.

- Molecular Formula: C₁₅H₉BrF₃NO; CAS 1537-15-1 .

- Comparison : The trifluoroacetyl group introduces strong electron-withdrawing effects, likely reducing nucleophilicity and altering binding affinity in biological systems compared to the acetyl group in the target compound .

Structural Influence on Properties

- Hydrogen Bonding: The 9-hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to non-hydroxylated analogs like N-(9H-Fluoren-1-yl)acetamide .

- Crystallinity : Meta-substituted acetamides (e.g., 3-position) exhibit distinct crystal packing compared to ortho-substituted derivatives, as seen in studies of trichloro-acetamides with meta-methyl or chloro groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(9-Hydroxy-9H-fluoren-3-yl)acetamide, and how can reaction intermediates be optimized?

- Methodology : Start with fluorene derivatives (e.g., 9-fluorenone) and employ regioselective hydroxylation at the 3-position using oxidizing agents like m-CPBA. Subsequent acetylation can be achieved via a nucleophilic acyl substitution reaction with acetic anhydride in the presence of a base (e.g., pyridine). Monitor reaction progress using TLC and optimize yields by adjusting solvent polarity (e.g., DCM vs. THF) .

- Key Challenges : Avoid over-oxidation of the fluorene backbone and ensure regiochemical purity. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates.

Q. How can spectroscopic techniques (NMR, IR) distinguish N-(9-Hydroxy-9H-fluoren-3-yl)acetamide from structural analogs?

- Methodology :

- ¹H NMR : Identify the hydroxyl proton (δ ~5.5 ppm, broad singlet) and acetamide methyl group (δ ~2.1 ppm, singlet). Aromatic protons in the fluorene core appear as multiplets between δ 7.2–8.1 ppm .

- IR : Confirm the presence of O–H (3200–3500 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .

Q. What safety protocols are recommended for handling this compound given its structural similarity to carcinogenic fluorene derivatives?

- Risk Assessment : While direct carcinogenicity data for this compound is limited, structural analogs like 2-acetamidofluorene (2-AAF) are known carcinogens. Assume precautionary measures:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid inhalation and skin contact.

- Dispose of waste via hazardous chemical protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of N-(9-Hydroxy-9H-fluoren-3-yl)acetamide?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to simulate reaction environments .

- Applications : Predict regioselectivity in substitution reactions or binding affinity in biological studies.

Q. What strategies resolve contradictions in crystallographic data for fluorene-acetamide derivatives?

- Case Study : If X-ray diffraction reveals disorder in the hydroxyl or acetamide groups:

- Refine structures using SHELXL with constraints for torsional angles and occupancy factors.

- Validate against Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding networks) .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Experimental Design :

- Synthesize derivatives with variations in the hydroxyl position (e.g., 2- vs. 4-substitution) or acetamide substituents (e.g., trifluoroacetyl groups).

- Screen for antimicrobial activity using MIC assays or cytotoxicity via MTT assays against cancer cell lines .

- Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.